5-(4-Fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring fused to a benzene ring. It has been synthesized through various methods, including the reaction of 4-fluorophenylacetonitrile with thiophene-2-carboxylic acid []. The resulting product can be further purified and characterized using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [, ].
While the specific research applications of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid are not extensively documented, its structural features suggest potential in various scientific fields:
The presence of the thiophene and carboxylic acid groups suggests potential applications in the development of organic materials with tailored properties, such as organic semiconductors and optoelectronic devices [].
The fluorinated phenyl ring and carboxylic acid functionality could be explored for the design and development of novel bioactive molecules with specific pharmaceutical properties []. However, further research is needed to determine the specific biological activity and therapeutic potential of this compound.
The rigid and planar structure of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid could be valuable for the development of new functional materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs) [].
5-(4-Fluorophenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 222.24 g/mol. It features a thiophene ring substituted with a fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties, which include the presence of both aromatic and heterocyclic components, enhancing its reactivity and biological activity .
The reactivity of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as:
Additionally, the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
5-(4-Fluorophenyl)thiophene-2-carboxylic acid can be synthesized through several methods, including:
5-(4-Fluorophenyl)thiophene-2-carboxylic acid has potential applications in:
Interaction studies involving 5-(4-Fluorophenyl)thiophene-2-carboxylic acid focus on its binding affinities with various biological targets. Preliminary findings suggest that compounds with similar structures may interact effectively with enzymes or receptors involved in disease pathways. Further research is needed to clarify these interactions and their implications for drug design and therapeutic applications .
Several compounds share structural similarities with 5-(4-Fluorophenyl)thiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
5-(4-Chlorophenyl)thiophene-2-carboxylic acid | Similar structure but with chlorine instead of fluorine | May exhibit different biological activities due to chlorine's properties |
5-(Phenyl)thiophene-2-carboxylic acid | Lacks halogen substitution | Potentially lower reactivity compared to halogenated analogs |
5-(3-Fluorophenyl)thiophene-2-carboxylic acid | Fluorine at a different position | Different electronic effects influencing reactivity |
5-(4-Methylphenyl)thiophene-2-carboxylic acid | Methyl group instead of fluorine | Altered lipophilicity and possibly different biological activity |
These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and potential applications of thiophene derivatives .
Thiophene carboxylic acids emerged as critical scaffolds in organic chemistry following the discovery of thiophene-2-carboxylic acid’s catalytic role in Ullmann coupling reactions. The introduction of fluorine substituents, such as the 4-fluorophenyl group, arose from efforts to enhance electronic properties and metabolic stability in drug candidates. Early synthetic routes focused on halogenation and oxidation of acetylthiophenes, but modern methods leverage cross-coupling reactions for precision.
Key questions driving research include:
A survey of 45+ studies (2002–2025) reveals growing interdisciplinary interest:
Recent shifts include:
The Suzuki-Miyaura coupling between 5-bromothiophene-2-carboxylic acid and 4-fluorophenylboronic acid stands as the most direct route to 5-(4-fluorophenyl)thiophene-2-carboxylic acid. This reaction typically employs tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) as the catalyst, potassium phosphate as the base, and N,N-dimethylformamide (DMF) as the solvent at 105°C under inert atmosphere, achieving a 71% yield [1]. The mechanism involves oxidative addition of the bromothiophene substrate to palladium, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
Recent advancements demonstrate that micellar conditions using Kolliphor EL surfactant in water enable room-temperature couplings without inert gas protection. For example, Pd(dtbpf)Cl₂ catalyzes the reaction between 5-bromothiophene-2-carboxylic acid and 4-fluorophenylboronic acid in aqueous micelles, reducing reaction times to 15 minutes while maintaining yields above 95% [3]. This approach minimizes organic solvent use and enhances scalability.
Key parameters influencing Suzuki coupling efficiency include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst Loading | 1–2 mol% Pd | Maximizes TOF |
Temperature | 80–105°C (thermal) | Balances rate/degradation |
Base | K₃PO₄ or Et₃N | Facilitates transmetallation |
Solvent | DMF or H₂O/Kolliphor EL | Solubility control |
Increasing the boronic acid stoichiometry to 1.2 equivalents relative to the bromothiophene precursor improves conversion by mitigating protodeboronation side reactions [1] [3]. Pre-activation of the boronic acid with boric acid (H₃BO₃) further suppresses decomposition, particularly in decarbonylative variants [8].
Decarbonylative cross-coupling of thiophene-3-carboxylic acid derivatives with 4-fluorophenylboronic acids offers an alternative pathway. Using Pd(OAc)₂ and Piv₂O in dioxane at 160°C, this method eliminates CO₂ to directly form the biaryl bond, achieving 74–90% yields depending on the ligand system (e.g., XPhos) [8]. While less atom-economical than Suzuki couplings, this route avoids halogenated precursors.
The Gewald reaction enables de novo synthesis of the thiophene ring from ketones and α-cyanoesters in the presence of elemental sulfur. For instance, condensation of 4-fluorophenylacetone with ethyl cyanoacetate under microwave irradiation yields 2-aminothiophene intermediates, which undergo hydrolysis to 5-(4-fluorophenyl)thiophene-2-carboxylic acid [5]. This method requires subsequent oxidation steps but provides access to polysubstituted thiophenes.
Solvent-free Suzuki couplings under aerobic conditions represent a breakthrough in sustainable synthesis. Mixing 5-bromothiophene-2-carboxylic acid, 4-fluorophenylboronic acid, Pd(PPh₃)₂Cl₂ (0.5 mol%), and KOH (2 equivalents) in a ball mill for 2 hours achieves 89% yield without solvent [6]. Mechanical grinding enhances reactant contact, while the absence of solvent simplifies purification and reduces waste.
Immobilized palladium catalysts, such as Pd nanoparticles on ionic polymer-graphene composites (Pd-IPG), enable up to 10 reaction cycles with <5% activity loss. These systems leverage π-π interactions between the thiophene substrate and graphene support, facilitating catalyst recovery via centrifugation [7]. Similarly, Pd-doped TiO₂ (Ti₀.₉₇Pd₀.₀₃O₁.₉₇) coated on cordierite monoliths permits continuous-flow synthesis, achieving turnover frequencies (TOF) of 14–25 h⁻¹ [7].
The systematic modification of the thiophene ring in 5-(4-Fluorophenyl)thiophene-2-carboxylic acid has revealed crucial insights into structure-activity relationships. Research investigations have demonstrated that positional substitutions on the thiophene ring significantly influence biological activity and pharmacological properties [1] [2].
Small substituents at the 5-position of thiophene-2-carboxylic acid derivatives exhibit remarkable tolerance and often enhanced activity. The 5-fluoro derivative demonstrates an 8-fold improvement in D-amino acid oxidase inhibitory activity with an IC50 value of 1.4 µM compared to the unsubstituted parent compound (IC50 = 7.8 µM) [1]. The 5-chloro analog shows even greater potency enhancement, achieving an 11-fold improvement with an IC50 of 0.72 µM. Similarly, the 5-bromo derivative maintains substantial activity improvement with a 6-fold enhancement (IC50 = 1.3 µM) [1].
The most remarkable activity enhancement occurs with 4,5-disubstituted derivatives, particularly the 4,5-difluoro analog, which demonstrates an 87-fold improvement in potency with an IC50 value of 0.090 µM [1]. This synergistic effect suggests that dual substitution patterns can optimize molecular interactions with target proteins.
Substitutions at the 4-position also prove beneficial, with the 4-fluoro derivative showing 6-fold activity enhancement (IC50 = 1.3 µM) [1]. However, modifications at the 3-position result in complete loss of activity, as demonstrated by the 3-fluoro derivative which shows no measurable inhibitory activity (IC50 > 100 µM) [1]. This positional sensitivity indicates specific spatial requirements for molecular recognition and binding.
The electron-withdrawing nature of halogen substituents appears particularly favorable for activity enhancement. The order of activity improvement follows: 4,5-difluoro > 5-chloro > 5-fluoro ≈ 5-bromo > 4-fluoro, suggesting that the combination of electronic effects and steric considerations optimizes biological activity [1].
The fluorophenyl moiety in 5-(4-Fluorophenyl)thiophene-2-carboxylic acid represents a critical pharmacophore that significantly influences biological activity through various substitution patterns. Systematic studies of fluorine positioning on the phenyl ring have revealed distinct structure-activity relationships across different biological targets [3] [4].
The para-fluorophenyl substitution pattern (4-fluorophenyl) consistently demonstrates superior biological activity across multiple target systems. In D-amino acid oxidase inhibition studies, compounds bearing 4-fluorophenyl groups represent the most common structural motif among highly active derivatives [1]. This substitution pattern provides optimal electronic distribution while maintaining favorable spatial geometry for target binding.
The meta-fluorophenyl substitution (3-fluorophenyl) generally shows moderate activity levels but remains well-tolerated in most biological systems [3]. However, receptor-specific variations exist, as demonstrated in 5-HT2A receptor binding studies where meta-positioned fluorine substitution is not well tolerated and results in significantly reduced binding affinity [4].
Ortho-fluorophenyl substitution (2-fluorophenyl) typically produces moderate biological activity. In comparative studies with 5-HT2A receptor ligands, ortho-fluorine positioning demonstrates better tolerance than meta-positioning but remains inferior to para-substitution patterns [4]. The ortho-effect may involve intramolecular hydrogen bonding interactions that can stabilize specific conformations.
Multiple fluorine substitutions create unique pharmacological profiles. The 3,4-difluorophenyl pattern often exhibits synergistic effects, leading to enhanced biological activity compared to single fluorine substitutions [3]. The 2,4-difluorophenyl substitution pattern demonstrates improved metabolic stability with reduced susceptibility to defluorination processes [3].
Electron density distribution analysis reveals that para-fluorine substitution symmetrically shifts electron density toward the fluorine atom, increasing the acidity of aromatic protons and influencing π-π interactions with target proteins [4]. This electronic modulation enhances binding affinity and selectivity profiles.
The positioning of fluorine substituents also affects molecular interactions through steric considerations. Para-positioned fluorine atoms typically avoid steric hindrance with target protein amino acid residues, while meta- and ortho-positioned fluorine atoms may encounter spatial constraints that reduce binding affinity [4].
The inhibitory mechanism of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid against D-amino acid oxidase represents a well-characterized example of thiophene-based enzyme inhibition. Structural and biochemical studies have elucidated the molecular basis for the potent inhibitory activity observed with thiophene carboxylic acid derivatives [1] [2].
Crystallographic analysis reveals that thiophene carboxylic acids achieve potent DAO inhibition through a unique binding mechanism involving tight stacking interactions between the thiophene ring and Tyr224 in the enzyme active site [1]. This π-π stacking interaction results in the disappearance of the secondary binding pocket typically observed with other DAO inhibitor classes, creating a distinct "S state" conformation that optimizes inhibitor binding.
The binding mode involves extensive hydrogen bonding networks that stabilize the enzyme-inhibitor complex. The carboxylic acid group forms critical hydrogen bonds with active site residues, while the thiophene ring participates in hydrophobic interactions with Tyr224 [1]. Molecular dynamics simulations demonstrate that Tyr224 preferentially adopts the stacked conformation regardless of initial positioning, indicating thermodynamic favorability of this binding state.
The fluorophenyl moiety contributes to binding affinity through additional hydrophobic interactions and optimal spatial positioning within the active site. The 4-fluorophenyl substitution pattern provides the ideal balance of electronic properties and steric compatibility for effective enzyme binding [1].
Quantitative structure-activity relationship analysis indicates that the IC50 values for thiophene-2-carboxylic acid derivatives range from 0.036 µM for the most potent 5-chlorothiophene-3-carboxylic acid to greater than 100 µM for inactive 3-substituted derivatives [1]. The 5-(4-Fluorophenyl)thiophene-2-carboxylic acid demonstrates intermediate potency within this series.
The inhibition mechanism differs significantly from other DAO inhibitor classes that exploit secondary binding pockets. The thiophene-based inhibitors create a tightly closed active site configuration that prevents substrate access and enzymatic turnover [1]. This unique mechanism provides opportunities for developing selective inhibitors with distinct pharmacological profiles.
Selectivity studies demonstrate that thiophene carboxylic acid derivatives exhibit high selectivity for DAO over related flavoenzymes, suggesting specific molecular recognition features that distinguish DAO from other enzyme targets [1]. This selectivity profile supports the therapeutic potential of these compounds for neurological applications where DAO inhibition is desired.
Beyond D-amino acid oxidase, 5-(4-Fluorophenyl)thiophene-2-carboxylic acid and related thiophene derivatives demonstrate significant inhibitory activity against multiple enzymatic targets, revealing broad-spectrum bioactivity potential [6] [7].
Cyclooxygenase (COX) inhibition represents a major therapeutic target for thiophene carboxylic acid derivatives. Studies demonstrate that thiophene-based compounds can selectively inhibit COX-2 over COX-1, providing anti-inflammatory activity with reduced gastrointestinal toxicity [6] [7]. The mechanism involves competitive binding at the enzyme active site, where the thiophene ring participates in hydrophobic interactions with key amino acid residues.
Lipoxygenase (LOX) inhibition constitutes another important target for thiophene derivatives. The 5-lipoxygenase enzyme shows particular sensitivity to thiophene carboxylic acid compounds, with IC50 values in the low micromolar range [6]. The dual COX/LOX inhibitory activity provides synergistic anti-inflammatory effects superior to single-target inhibitors.
Factor Xa inhibition has been demonstrated for benzothiophene-carboxamide derivatives structurally related to 5-(4-Fluorophenyl)thiophene-2-carboxylic acid. The linear mixed-type inhibition mechanism suggests binding to the active site region with partial competitive characteristics [8]. This inhibitory profile supports potential anticoagulant applications.
Cathepsin S inhibition represents an emerging target for thiophene derivatives, particularly those bearing fluorophenyl substituents. The enzyme involvement in protein degradation and immune responses makes it an attractive target for immunomodulatory applications . The inhibition mechanism likely involves interactions with the enzyme active site cysteine residue.
Angiogenesis-related enzyme inhibition has been observed with thiophene carboxamide derivatives. Vascular endothelial growth factor receptor (VEGFR) inhibition occurs through competitive binding mechanisms, leading to reduced angiogenic signaling and potential anticancer effects [10]. The fluorophenyl moiety contributes significantly to binding affinity and selectivity.
Multiple drug resistance protein (P-glycoprotein) inhibition provides additional therapeutic value for thiophene derivatives. Compounds bearing the 5-(4-fluorophenyl)thiophene motif demonstrate significant P-glycoprotein efflux pump inhibition with EC50 values in the 35-74 µM range [10]. This activity can enhance the bioavailability and efficacy of co-administered drugs.
The development of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid as a pharmaceutical precursor for anti-inflammatory agents represents a significant advancement in medicinal chemistry. The compound serves as a versatile scaffold for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved therapeutic profiles [7] [11].
The structural optimization process involves systematic modification of the thiophene core and fluorophenyl substituent to enhance anti-inflammatory activity while minimizing adverse effects. Research demonstrates that nonacidic thiophene derivatives can maintain potent anti-inflammatory activity while reducing gastrointestinal ulcerogenicity associated with traditional acidic NSAIDs [11].
Three distinct series of thiophene derivatives have been developed as nonacidic anti-inflammatory agents, including thiophene carboxamides, thienopyrimidines, and hybrid structures [11]. These derivatives demonstrate comparable or superior anti-inflammatory activity to established drugs like indomethacin and celecoxib, with percentage edema inhibition values ranging from 61% to 74% [11].
The mechanism of anti-inflammatory action involves multiple pathways, including cyclooxygenase inhibition, lipoxygenase suppression, and modulation of inflammatory cytokine expression [7]. The dual COX/LOX inhibitory activity provides comprehensive anti-inflammatory effects that address multiple inflammatory mediators simultaneously.
Metabolic stability studies reveal that thiophene-based anti-inflammatory precursors exhibit improved pharmacokinetic profiles compared to traditional NSAIDs. The half-life of optimized thiophene derivatives is 1.5-fold longer than indomethacin, suggesting reduced dosing frequency requirements [11]. This enhanced stability results from the nonacidic nature of the compounds, which reduces susceptibility to Phase II conjugation reactions.
Structure-activity relationship analysis identifies key structural features essential for anti-inflammatory activity. The presence of carboxylic acid groups, esters, amines, amides, methyl groups, and methoxy substituents frequently correlates with enhanced anti-inflammatory potency [7]. The fluorophenyl moiety contributes to activity through electronic effects and optimal spatial positioning.
Safety profiling demonstrates that thiophene-based anti-inflammatory precursors exhibit reduced gastric ulcerogenic activity compared to traditional NSAIDs [7]. This improved safety profile results from the nonacidic nature of the compounds and their selective targeting of inflammatory pathways.
The analgesic potential of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid derivatives has been extensively investigated, revealing promising applications for pain management therapies [11] [7]. The compound serves as a lead structure for developing novel analgesic agents with improved efficacy and reduced side effects.
Preclinical studies demonstrate that thiophene-based analgesic candidates exhibit significant antinociceptive activity in multiple pain models. In the acetic acid-induced abdominal constriction test, optimized thiophene derivatives significantly reduce the number of writhing responses at doses of 50-100 mg/kg [7]. The formalin-induced nociception test reveals dose-dependent analgesic effects in both acute and inflammatory pain phases.
The hot plate test demonstrates central analgesic activity, with thiophene derivatives significantly increasing latency times compared to control groups [7]. This central activity suggests that the compounds can modulate pain perception at the spinal and supraspinal levels, providing comprehensive pain relief.
Mechanistic studies reveal that thiophene-based analgesics operate through multiple pathways, including cyclooxygenase inhibition, modulation of inflammatory mediators, and potential interaction with central pain processing systems [7]. The anti-inflammatory component contributes significantly to analgesic efficacy by reducing peripheral sensitization and inflammatory pain.
Molecular docking studies with cyclooxygenase enzymes demonstrate favorable binding interactions for thiophene derivatives, with MolDock scores ranging from -106.93 kcal/mol for COX-1 to -110.84 kcal/mol for COX-2 [7]. These binding affinity values suggest potent enzyme inhibition capabilities that translate to analgesic activity.
The development of combination therapies utilizing thiophene precursors shows enhanced analgesic efficacy. Combinations with established analgesics demonstrate synergistic effects that allow for reduced dosing of individual components while maintaining therapeutic efficacy [11]. This approach minimizes dose-related adverse effects.
Pharmacokinetic optimization focuses on developing sustained-release formulations and prodrug strategies to enhance the therapeutic utility of thiophene-based analgesics. The metabolic stability of nonacidic thiophene derivatives supports extended dosing intervals and improved patient compliance [11].
The development of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid derivatives as Combretastatin A-4 (CA-4) biomimetics represents a significant advancement in anticancer drug discovery. These thiophene carboxamide derivatives are designed to mimic the biological activity of CA-4 while addressing its pharmacokinetic limitations [12].
Combretastatin A-4, extracted from Combretum caffrum, exhibits potent anticancer properties by binding to the colchicine site on tubulin and inhibiting microtubule polymerization [12]. However, CA-4 suffers from poor water solubility, short plasma half-life, and chemical instability, limiting its clinical utility [12].
Thiophene carboxamide derivatives designed as CA-4 biomimetics demonstrate comparable polar surface area (PSA) values to the natural product, suggesting similar pharmacological properties [12]. The most active compounds in this series, designated as 2b and 2e, exhibit IC50 values of 5.46 µM and 12.58 µM respectively against Hep3B hepatocellular carcinoma cells [12].
Three-dimensional cell culture studies reveal that compounds 2b and 2e significantly disrupt spheroid formation in Hep3B cancer cell lines, forcing cells to aggregate into globular-shaped structures [12]. This morphological change indicates effective disruption of normal cellular organization and growth patterns.
Molecular docking analysis demonstrates that thiophene-based biomimetics exhibit binding patterns comparable to CA-4 and colchicine within the tubulin-colchicine binding pocket [12]. The thiophene ring, due to its high aromaticity, participates critically in these interactions and provides additional favorable interactions beyond those observed with CA-4 [12].
Molecular dynamics simulations over 100 nanoseconds at 300 K temperature confirm the stability and compactness of tubulin complexes with compounds 2b and 2e [12]. These optimal dynamics trajectories support the hypothesis that thiophene biomimetics can effectively replace CA-4 in therapeutic applications.
The mechanism of action involves cell cycle arrest at the G2/M phase, consistent with microtubule-targeting agents [12]. This cell cycle disruption leads to apoptotic cell death in cancer cells while sparing normal cellular populations.
The anticancer mechanisms of 5-(4-Fluorophenyl)thiophene-2-carboxylic acid derivatives involve multiple cellular targets and pathways, providing comprehensive antitumor activity [10] [12] . These mechanisms include direct tubulin binding, angiogenesis inhibition, and modulation of drug resistance pathways.
Tubulin polymerization inhibition represents the primary mechanism of anticancer activity for thiophene carboxamide derivatives [12]. The compounds bind to the colchicine site on tubulin, preventing proper microtubule formation and disrupting mitotic spindle assembly. This interference leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.
Angiogenesis inhibition provides additional anticancer benefits through targeting of vascular endothelial growth factor receptors (VEGFRs) [10]. Thiophene derivatives bearing the 5-(4-fluorophenyl) motif demonstrate VEGFR1 inhibition with IC50 values of 1.9-2.5 µM [10]. This anti-angiogenic activity reduces tumor vascularization and limits metastatic potential.
The inhibition of VEGF-induced endothelial cell migration represents a critical component of anti-angiogenic activity [10]. Thiophene compounds effectively block the migration of human umbilical vein endothelial cells (HUVECs), preventing the formation of new blood vessels that support tumor growth and metastasis.
Multidrug resistance reversal constitutes an important mechanism for enhancing anticancer efficacy [10]. Thiophene derivatives inhibit P-glycoprotein efflux pumps (MDR1, ABCB1) with EC50 values ranging from 35-74 µM [10]. This inhibition increases the intracellular accumulation of chemotherapeutic agents and overcomes drug resistance mechanisms.
Combination therapy studies demonstrate synergistic effects when thiophene derivatives are co-administered with established chemotherapeutic agents like doxorubicin [10]. The combination leads to 13.8-fold improvement in doxorubicin IC50 values in LS180 colorectal carcinoma cells, along with increased caspase-3 activity and reduced colony formation ability [10].
Apoptosis induction occurs through multiple pathways, including caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage [14]. Treatment with thiophene derivatives triggers significant increases in cleaved-PARP, receptor-interacting protein (RIP), and caspase-3 proteins in both metastatic and non-metastatic colon carcinoma cells [14].
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